molecular formula C5H6N2OS B8812872 2-Cyano-3-oxobutanethioamide CAS No. 58955-28-5

2-Cyano-3-oxobutanethioamide

Cat. No. B8812872
CAS RN: 58955-28-5
M. Wt: 142.18 g/mol
InChI Key: VRQHHDHZKZNHDZ-UHFFFAOYSA-N
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Description

2-Cyano-3-oxobutanethioamide is a chemical compound with the molecular formula C5H6N2OS and a molecular weight of 142.18 . It is also known by another name, 2-Cyano-3-oxothiobutyramide .


Synthesis Analysis

The synthesis of 2-Cyano-3-oxobutanethioamide involves reactions with ethyl 3-aryl-2-bromopropanoates and dialkyl acetylenedicarboxylates . This process results in a combinatorial library of new 2-[5-(R-benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile and [2-(1-cyano-2-oxopropylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid derivatives .


Chemical Reactions Analysis

The chemical reactivity of 2-Cyano-3-oxobutanethioamide has been explored in the synthesis of various organic compounds . For instance, it has been used in the oxidative decarboxylative cascade cyclization of α-keto acids .


Physical And Chemical Properties Analysis

2-Cyano-3-oxobutanethioamide has a melting point of 150°C . More detailed physical and chemical properties such as solubility, density, and spectral data can be obtained through experimental measurements or predicted using computational chemistry methods .

Safety And Hazards

The safety data sheet for 2-Cyano-3-oxobutanethioamide suggests that it should be handled with care. In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water . If inhaled or swallowed, medical attention should be sought immediately .

Future Directions

The future directions for the study of 2-Cyano-3-oxobutanethioamide could involve exploring its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. For instance, its derivatives have shown antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents .

properties

CAS RN

58955-28-5

Product Name

2-Cyano-3-oxobutanethioamide

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

2-cyano-3-oxobutanethioamide

InChI

InChI=1S/C5H6N2OS/c1-3(8)4(2-6)5(7)9/h4H,1H3,(H2,7,9)

InChI Key

VRQHHDHZKZNHDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C#N)C(=S)N

Origin of Product

United States

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